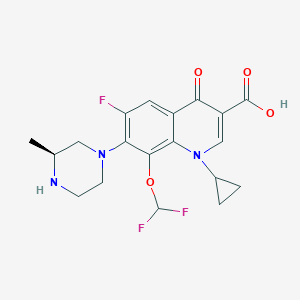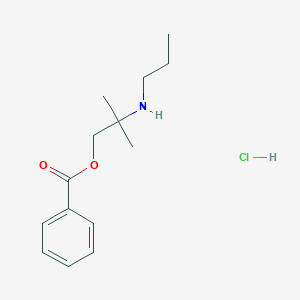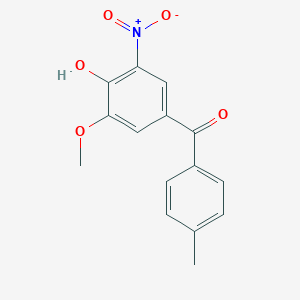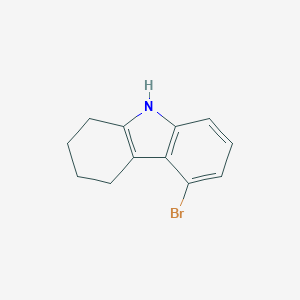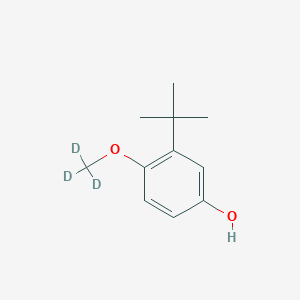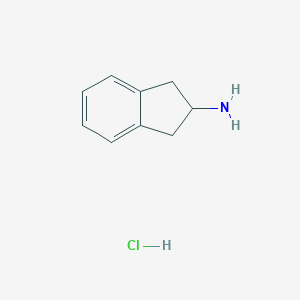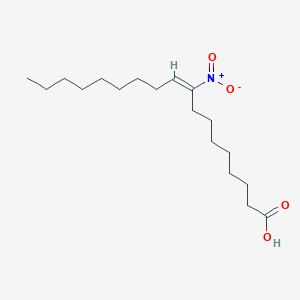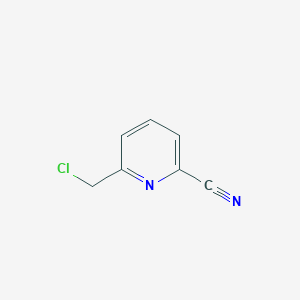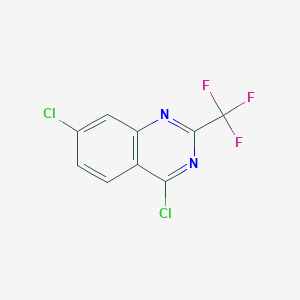
4,7-Dichloro-2-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2. It is a heterocyclic aromatic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties.
作用机制
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the inhibition of specific enzymes and receptors in the body. The compound binds to the active site of these targets, preventing them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in the next section.
生化和生理效应
The biochemical and physiological effects of 4,7-Dichloro-2-(trifluoromethyl)quinazoline are dependent on the specific targets that it inhibits. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while inhibition of epidermal growth factor receptors can lead to the inhibition of cancer cell growth. The compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of 4,7-Dichloro-2-(trifluoromethyl)quinazoline for lab experiments is its potent inhibitory activity against a range of targets. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of 4,7-Dichloro-2-(trifluoromethyl)quinazoline. One area of interest is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the study of the compound's potential as a tool for studying the role of specific enzymes and receptors in biological processes. Finally, there is a need for further research into the safety and toxicity of the compound, particularly in relation to its potential use in humans.
Conclusion
In conclusion, 4,7-Dichloro-2-(trifluoromethyl)quinazoline is a promising compound with significant potential for use in scientific research. Its potent inhibitory activity against a range of targets makes it a useful tool for studying various biological processes, and its potential applications in the development of new drugs make it an area of interest for medicinal chemists. However, further research is needed to fully understand the compound's mechanism of action, as well as its safety and toxicity.
合成方法
The synthesis method of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the reaction of 2-amino-4,7-dichloroquinoline and trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and produces a white solid which is then recrystallized to obtain the pure compound. The yield of the reaction is typically around 70%.
科学研究应用
4,7-Dichloro-2-(trifluoromethyl)quinazoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors, including protein kinases, tyrosine kinases, and epidermal growth factor receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
属性
CAS 编号 |
147972-25-6 |
|---|---|
产品名称 |
4,7-Dichloro-2-(trifluoromethyl)quinazoline |
分子式 |
C9H3Cl2F3N2 |
分子量 |
267.03 g/mol |
IUPAC 名称 |
4,7-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-4-1-2-5-6(3-4)15-8(9(12,13)14)16-7(5)11/h1-3H |
InChI 键 |
VOLWFALKXYRXFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
同义词 |
QUINAZOLINE, 4,7-DICHLORO-2-(TRIFLUOROMETHYL)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



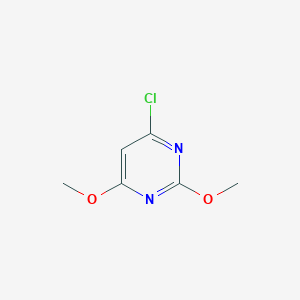
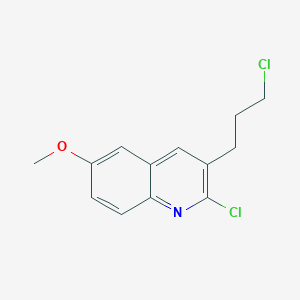

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
